molecular formula C19H17N3O6 B11525578 2-amino-7,7-dimethyl-4-(4-nitro-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-4-(4-nitro-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11525578
M. Wt: 383.4 g/mol
InChI Key: VRAIGTCMFMCCRX-UHFFFAOYSA-N
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Description

2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-7,7-DIMETHYL-4H-CHROMENE-3-CARBONITRILE: Lacks the nitro and benzodioxole groups.

    4-NITRO-2H-1,3-BENZODIOXOLE: Lacks the chromene and amino groups.

Uniqueness

2-AMINO-7,7-DIMETHYL-4-(4-NITRO-2H-1,3-BENZODIOXOL-5-YL)-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(4-nitro-1,3-benzodioxol-5-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H17N3O6/c1-19(2)5-11(23)15-13(6-19)28-18(21)10(7-20)14(15)9-3-4-12-17(27-8-26-12)16(9)22(24)25/h3-4,14H,5-6,8,21H2,1-2H3

InChI Key

VRAIGTCMFMCCRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C4=C(C=C3)OCO4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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